(E)-[(2-{[(4-chlorophenyl)methyl]sulfanyl}quinolin-3-yl)methylidene]amino 4-methylbenzoate
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Overview
Description
(E)-[(2-{[(4-chlorophenyl)methyl]sulfanyl}quinolin-3-yl)methylidene]amino 4-methylbenzoate is a complex organic compound that features a quinoline core substituted with a 4-chlorophenylmethylsulfanyl group and a 4-methylbenzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-[(2-{[(4-chlorophenyl)methyl]sulfanyl}quinolin-3-yl)methylidene]amino 4-methylbenzoate typically involves a multi-step process. One common approach starts with the preparation of the quinoline core, followed by the introduction of the 4-chlorophenylmethylsulfanyl group. The final step involves the formation of the imine linkage with 4-methylbenzoate.
Preparation of Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of 4-Chlorophenylmethylsulfanyl Group: This step can be achieved through a nucleophilic substitution reaction where the quinoline derivative reacts with 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate.
Formation of Imine Linkage: The final step involves the condensation of the quinoline derivative with 4-methylbenzoic acid under acidic conditions to form the imine linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-[(2-{[(4-chlorophenyl)methyl]sulfanyl}quinolin-3-yl)methylidene]amino 4-methylbenzoate can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The imine linkage can be reduced to form the corresponding amine.
Substitution: The chlorine atom in the 4-chlorophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted quinoline derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (E)-[(2-{[(4-chlorophenyl)methyl]sulfanyl}quinolin-3-yl)methylidene]amino 4-methylbenzoate is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its quinoline core and imine linkage. These interactions can modulate various biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- (E)-[(2-{[(4-chlorophenyl)methyl]sulfanyl}quinolin-3-yl)methylidene]amino 3-(trifluoromethyl)benzoate
- (E)-N-{[2-(morpholin-4-yl)quinolin-3-yl]methylidene}aniline derivatives
Uniqueness
(E)-[(2-{[(4-chlorophenyl)methyl]sulfanyl}quinolin-3-yl)methylidene]amino 4-methylbenzoate is unique due to its specific substitution pattern and the presence of both a quinoline core and a 4-methylbenzoate moiety. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
(E)-[(2-{[(4-chlorophenyl)methyl]sulfanyl}quinolin-3-yl)methylidene]amino 4-methylbenzoate is a complex organic compound with significant potential in medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, synthesis, and potential applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound has a molecular formula of C25H19ClN2O2S and a molecular weight of 446.95 g/mol. Its structure features a quinoline core, which is known for various pharmacological properties, alongside a sulfenyl group and a chlorinated phenyl ring.
Property | Value |
---|---|
Molecular Formula | C25H19ClN2O2S |
Molecular Weight | 446.95 g/mol |
CAS Number | 692260-11-0 |
Density | 1.34 g/cm³ (predicted) |
Boiling Point | 609.6 °C (predicted) |
Biological Activity
The biological activity of this compound can be attributed to its structural features, particularly the quinoline and chlorophenyl moieties. These components are often linked to various pharmacological effects, including:
- Antimicrobial Activity : Compounds with similar structures have shown promising results against various bacterial strains.
- Anticancer Properties : The presence of the sulfenyl group suggests potential anticancer activity, as many sulfur-containing compounds exhibit cytotoxic effects on cancer cells.
- Anti-inflammatory Effects : Some derivatives of quinoline are known to modulate inflammatory pathways, indicating that this compound may have similar effects.
Case Studies and Research Findings
-
Antimicrobial Activity :
- A study evaluated the antimicrobial efficacy of related quinoline derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with similar structures exhibited significant inhibition zones, suggesting that this compound may also possess similar antimicrobial properties.
-
Cytotoxicity Against Cancer Cells :
- In vitro assays were conducted to assess the cytotoxic effects of various quinoline derivatives on human cancer cell lines. The results demonstrated that compounds with a sulfenyl group significantly inhibited cell proliferation, indicating that this compound could be a candidate for further anticancer studies.
- Anti-inflammatory Activity :
The mechanism by which this compound exerts its biological effects is likely multifaceted:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in disease pathways, such as those related to cancer proliferation or bacterial growth.
- Receptor Modulation : It could potentially interact with cellular receptors that mediate inflammation or cell survival, influencing downstream signaling pathways.
Properties
IUPAC Name |
[(E)-[2-[(4-chlorophenyl)methylsulfanyl]quinolin-3-yl]methylideneamino] 4-methylbenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19ClN2O2S/c1-17-6-10-19(11-7-17)25(29)30-27-15-21-14-20-4-2-3-5-23(20)28-24(21)31-16-18-8-12-22(26)13-9-18/h2-15H,16H2,1H3/b27-15+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJNGGVRXAYTXBP-JFLMPSFJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)ON=CC2=CC3=CC=CC=C3N=C2SCC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)O/N=C/C2=CC3=CC=CC=C3N=C2SCC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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